molecular formula C10H14O4S B2719473 Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate CAS No. 2375270-61-2

Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate

Cat. No.: B2719473
CAS No.: 2375270-61-2
M. Wt: 230.28
InChI Key: RAVNOEGQXXIVSU-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a carboxylate group and a methoxyethylsulfanylmethyl group

Properties

IUPAC Name

methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-12-5-6-15-7-8-3-4-9(14-8)10(11)13-2/h3-4H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVNOEGQXXIVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSCC1=CC=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with methoxyethylthiol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with a solvent such as methanol or ethanol. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s furan ring and methoxyethylsulfanylmethyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activities, disrupt cellular processes, and induce cytotoxic effects in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews existing literature on the synthesis, characterization, and biological activity of this compound, focusing on its anticancer and antibacterial properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with various alkylating agents. The structural characterization can be conducted using techniques such as NMR spectroscopy and mass spectrometry, which confirm the molecular formula C11H14O4SC_{11}H_{14}O_4S with a molecular weight of 258.29 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of furan derivatives, including this compound. The compound's efficacy was evaluated against several cancer cell lines using the MTT assay, which measures cell viability.

Cell Line IC50 (µg/mL)
HeLa45.23
HepG252.10
Vero60.15

These results indicate that this compound exhibits significant cytotoxicity, particularly against HeLa cells, suggesting its potential as an anticancer agent.

Antibacterial Activity

The antibacterial properties were assessed against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate the effectiveness of the compound.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, indicating its potential for development as an antimicrobial agent.

Case Studies

  • Study on Anticancer Properties : A study conducted by Phutdhawong et al. explored various furan derivatives, including this compound, showing promising results in inhibiting cancer cell proliferation across several lines. The study utilized a series of concentrations to determine the IC50 values, highlighting the compound's selectivity towards cancerous cells over normal cells .
  • Antibacterial Efficacy : Another research effort focused on the antibacterial effects of furan derivatives against resistant bacterial strains. This compound was tested against multi-drug resistant strains, yielding significant inhibition at lower MIC values compared to traditional antibiotics .

Q & A

Q. How can the compound’s metabolic fate be studied in biological systems?

  • Answer: Use:
  • Isotope labeling (e.g., ¹⁴C/³H) to track absorption and excretion.
  • LC-HRMS/MS for metabolite identification in cell lysates or serum.
  • Enzyme kinetic assays with liver microsomes to assess cytochrome P450 interactions .

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